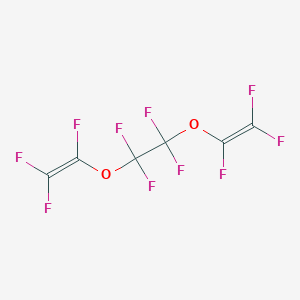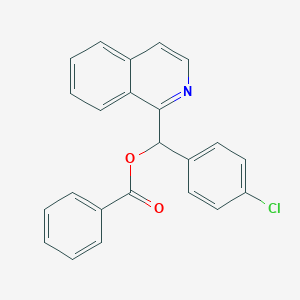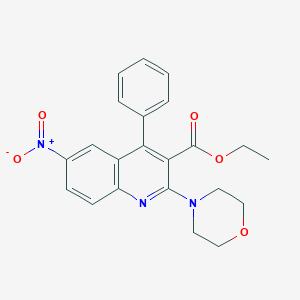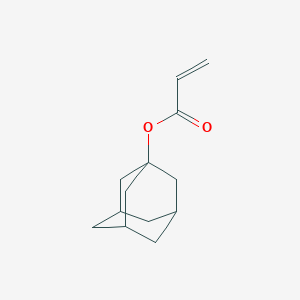
1-金刚烷基丙烯酸酯
描述
Adamantan-1-yl acrylate is a chemical compound with the molecular formula C13H18O2 . It is also known by other names such as 1-Acryloyloxyadamantane and Acrylic Acid Adamantan-1-yl Ester .
Synthesis Analysis
The synthesis of adamantane derivatives, including Adamantan-1-yl acrylate, involves various methods. One approach involves the condensation of 1-(adamantan-1-yl)-3-arylthioureas with various aryl bromomethyl ketones . Another method involves the reaction of adamantyl acetic acid with enamides .Molecular Structure Analysis
The molecular structure of Adamantan-1-yl acrylate is characterized by the presence of an adamantane moiety, which is a polycyclic cage molecule with high symmetry . The exact structure can be represented by the SMILES notation:C=CC(=O)OC12CC3CC(C1)CC(C3)C2 . Chemical Reactions Analysis
Adamantan-1-yl acrylate, like other unsaturated adamantane derivatives, is highly reactive. This reactivity allows it to be used as a starting material for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .Physical And Chemical Properties Analysis
Adamantan-1-yl acrylate has a molecular weight of 206.28 g/mol . It has a density of 1.1 g/cm³, a boiling point of 272.1°C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has 0 hydrogen bond donors, 2 hydrogen bond acceptors, and 3 rotatable bonds .科学研究应用
不饱和金刚烷衍生物的合成
1-金刚烷基丙烯酸酯,作为一种不饱和金刚烷衍生物,在各种功能性金刚烷衍生物的合成中起着至关重要的作用 . 这些化合物的反应活性很高,为它们作为起始原料的使用提供了广泛的机会 .
新型制备方法的开发
该化合物在开发制备不饱和金刚烷衍生物的新方法方面也具有重要意义 . 这包括探索量子化学计算以研究金刚烷衍生物的电子结构 .
聚合反应
1-金刚烷基丙烯酸酯参与聚合反应,有助于形成金刚石类更高大块的聚合物,如金刚石体 . 这些材料在科学和实践方面都具有潜力 .
生产热稳定和高能燃料和油
该化合物的高反应活性及其独特的结构使其成为合成热稳定和高能燃料和油的有价值的起始原料 .
生物活性化合物和药物的创造
1-金刚烷基丙烯酸酯可用于合成各种生物活性化合物和药物 . 这扩展了药物发现和新药物化学发展的可能性 .
表面识别和靶向药物递送
未来方向
作用机制
Target of Action
Adamantan-1-yl acrylate is a complex compound with a unique structure
Mode of Action
The compound’s interaction with its targets and the resulting changes are areas of ongoing research .
Biochemical Pathways
Adamantan-1-yl acrylate may be involved in various biochemical pathways due to its complex structure
生化分析
Biochemical Properties
Additionally, adamantan-1-yl acrylate can interact with other biomolecules such as cyclodextrins and dendrimers. These interactions are primarily driven by the hydrophobic nature of the adamantane moiety, which allows it to embed itself within the hydrophobic cavities of these biomolecules, enhancing their stability and functionality .
Cellular Effects
Furthermore, adamantan-1-yl acrylate can impact cellular metabolism by interacting with metabolic enzymes. For example, it can inhibit the activity of certain enzymes involved in glycolysis, leading to a decrease in the production of ATP and other metabolic intermediates .
Molecular Mechanism
The molecular mechanism of action of adamantan-1-yl acrylate involves its binding interactions with various biomolecules. At the molecular level, adamantan-1-yl acrylate can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For instance, it can inhibit the activity of enzymes involved in DNA replication by binding to their active sites and preventing the binding of their natural substrates. This inhibition can lead to a decrease in DNA synthesis and cell proliferation .
Temporal Effects in Laboratory Settings
Long-term studies have shown that the presence of adamantan-1-yl acrylate can have lasting effects on cellular function. For example, prolonged exposure to adamantan-1-yl acrylate can result in persistent changes in gene expression and cellular metabolism, which may have implications for its use in therapeutic applications .
Dosage Effects in Animal Models
The effects of adamantan-1-yl acrylate in animal models vary with different dosages. At low doses, adamantan-1-yl acrylate can enhance certain cellular functions, such as cell proliferation and differentiation. At high doses, it can exhibit toxic effects, leading to cell death and tissue damage. These toxic effects are often associated with the inhibition of critical enzymes and the disruption of cellular homeostasis .
Metabolic Pathways
Adamantan-1-yl acrylate is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes. One of the key pathways is the ester hydrolysis pathway, where adamantan-1-yl acrylate is hydrolyzed by esterases to produce adamantan-1-ol and acrylic acid. These metabolites can further participate in other metabolic reactions, influencing metabolic flux and metabolite levels within the cell .
Transport and Distribution
The transport and distribution of adamantan-1-yl acrylate within cells and tissues are mediated by specific transporters and binding proteins. For example, adamantan-1-yl acrylate can be transported across cell membranes by ABC transporters, which facilitate its uptake into the cell. Once inside the cell, adamantan-1-yl acrylate can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
Adamantan-1-yl acrylate exhibits specific subcellular localization patterns, which can influence its activity and function. It is often localized to the endoplasmic reticulum (ER) and Golgi apparatus, where it can participate in the synthesis and modification of proteins and lipids. The localization of adamantan-1-yl acrylate to these organelles is facilitated by targeting signals and post-translational modifications that direct it to specific compartments .
属性
IUPAC Name |
1-adamantyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-2-12(14)15-13-6-9-3-10(7-13)5-11(4-9)8-13/h2,9-11H,1,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPRWKJDGHSJMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OC12CC3CC(C1)CC(C3)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80464368 | |
| Record name | 1-ADAMANTYL ACRYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80464368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
121601-93-2 | |
| Record name | 1-ADAMANTYL ACRYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80464368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adamantan-1-yl Acrylate (stabilized with BHT) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

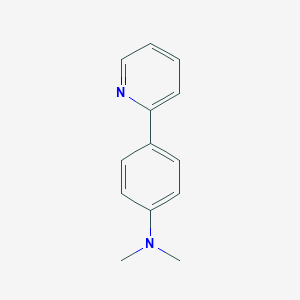
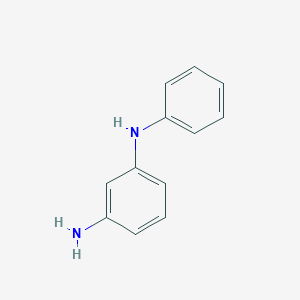
![17-Iodo-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene](/img/structure/B186985.png)
![4-(7,7-Dioxido-7-thiabicyclo[4.2.0]oct-1-yl)morpholine](/img/structure/B186988.png)


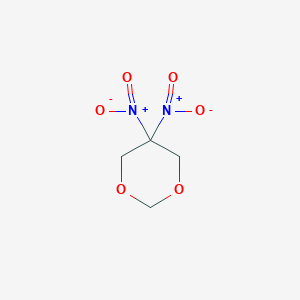
![N,N'-bis{(E)-[4-(dimethylamino)phenyl]methylidene}hexane-1,6-diamine](/img/structure/B186993.png)
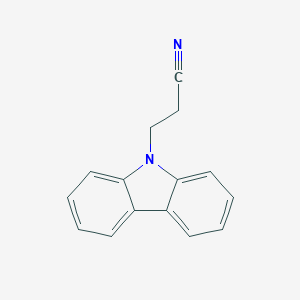
![5,6,7,8-Tetrahydrospiro[3,1-benzothiazine-4,1'-cyclohexan]-2-amine](/img/structure/B186996.png)
